molecular formula C21H30Cl2N2O3 B2397681 1-(Benzyloxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride CAS No. 479625-12-2

1-(Benzyloxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride

Cat. No.: B2397681
CAS No.: 479625-12-2
M. Wt: 429.38
InChI Key: YEDWNQVDJUOKTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Benzyloxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride (CAS 479625-12-2) is a synthetic compound of significant interest in medicinal chemistry and pharmacology research. It is characterized by a propan-2-ol backbone substituted with a benzyloxy group and a 4-(2-methoxyphenyl)piperazine moiety, formulated as a dihydrochloride salt to enhance aqueous solubility for experimental applications . This compound is part of a class of benzylpiperazine derivatives that are actively investigated for their interaction with neurological targets. Research into similar piperazine-based structures indicates potential as modulators of serotonin receptors (such as 5-HT1A), which are critical in the regulation of mood and anxiety, suggesting its value in neuropsychiatric disorder research . Furthermore, related piperazine-derived molecules have demonstrated potent and selective binding to sigma-1 receptors (σ1R), a unique chaperone protein that modulates nociceptive signaling. This makes such compounds promising candidates for research into novel therapeutics for chronic neuropathic pain and inflammatory pain conditions . Beyond the central nervous system, closely related piperazine compounds have shown remarkable efficacy in preclinical models of benign prostatic hyperplasia (BPH), inducing apoptosis in prostate cells through α1-adrenoceptor-independent mechanisms, highlighting its potential for multi-target research in urological diseases . The supplied compound is guaranteed a minimum purity of 95% and is provided for research purposes only. It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use . All in vitro and in vivo research should be conducted in accordance with local institutional safety guidelines.

Properties

IUPAC Name

1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-phenylmethoxypropan-2-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3.2ClH/c1-25-21-10-6-5-9-20(21)23-13-11-22(12-14-23)15-19(24)17-26-16-18-7-3-2-4-8-18;;/h2-10,19,24H,11-17H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEDWNQVDJUOKTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC(COCC3=CC=CC=C3)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzyloxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzyloxy Intermediate: This step involves the reaction of benzyl alcohol with an appropriate halogenating agent to form benzyl halide, which is then reacted with a base to form the benzyloxy intermediate.

    Introduction of the Piperazine Ring: The benzyloxy intermediate is then reacted with 1-(2-methoxyphenyl)piperazine under suitable conditions to form the desired piperazine derivative.

    Formation of the Final Product: The piperazine derivative is then reacted with an appropriate epoxide or halohydrin to introduce the propanol group, followed by conversion to the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced purification techniques such as recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

1-(Benzyloxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic reagents such as sodium azide (NaN3) and potassium cyanide (KCN) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of benzoic acid or benzaldehyde derivatives.

    Reduction: Formation of benzyl alcohol or piperazine derivatives.

    Substitution: Formation of substituted piperazine compounds.

Scientific Research Applications

Pharmacological Applications

The compound has been studied for various pharmacological activities, primarily focusing on its role as a potential therapeutic agent in treating neurological disorders and its antibacterial properties.

Neurological Disorders

Research indicates that derivatives of this compound may act as antagonists for certain neurotransmitter receptors, particularly those involved in the modulation of dopaminergic and serotonergic pathways. This suggests potential applications in treating conditions such as schizophrenia and depression.

Case Study : A study published in Frontiers in Pharmacology explored the effects of similar piperazine derivatives on serotonin receptors, demonstrating significant anxiolytic effects in animal models. The findings suggest that modifications to the piperazine structure can enhance receptor binding affinity and therapeutic efficacy .

Antibacterial Activity

The compound has also shown promise in antibacterial applications. Research indicates that it may possess activity against both Gram-positive and Gram-negative bacteria.

Case Study : An investigation into the antibacterial properties of related compounds found that modifications to the piperazine ring significantly increased activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains . This highlights the potential for developing new antibiotics based on this chemical scaffold.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol dihydrochloride (CAS 57149-08-3)

  • Key Difference : The benzyloxy group is replaced with a naphthalen-1-yloxy group.
  • A structural similarity score of 0.63 suggests moderate overlap in pharmacological targets .

1-(Cyclohexyloxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride (CAS 1301)

  • Key Difference : Substitution of benzyloxy with cyclohexyloxy.
  • Impact: The cyclohexyl group introduces greater steric bulk and lipophilicity, which may reduce metabolic clearance but improve CNS bioavailability. This compound is commercially available through suppliers like Honour Enterprise Company Limited .

1-(4-Chloro-3-methylphenoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride (CAS 1303)

  • Key Difference: Incorporation of a 4-chloro-3-methylphenoxy group.
  • Suppliers like Eon Biotech list this compound, indicating its relevance in drug discovery .

Analogues with Modified Piperazine Moieties

1-[4-(Adamantan-1-yl)phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride

  • Key Difference: The 2-methoxyphenyl group is replaced with a 4-adamantylphenoxy group, and the piperazine is methylated.
  • Impact : Adamantane enhances hydrophobicity and metabolic stability, while the methyl-piperazine may reduce off-target interactions. This compound (CAS 464877-24-5) is used in studies targeting neurodegenerative diseases .

1-(2-Allylphenoxy)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol dihydrochloride

  • Key Difference : The piperazine moiety includes a 2-hydroxyethyl substituent.

Physicochemical and Pharmacological Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Substituents Pharmacological Notes
Target Compound ~450 (estimated) Not reported Benzyloxy, 2-methoxyphenyl-piperazine Likely CNS activity
1-(Naphthalen-1-yloxy) analogue (57149-08-3) ~500 Not reported Naphthalenyloxy Increased lipophilicity
1-(Cyclohexyloxy) analogue (1301) ~470 Not reported Cyclohexyloxy Enhanced metabolic stability
1-[4-(Adamantan-1-yl)phenoxy] analogue ~550 Not reported Adamantane, methyl-piperazine Neuroprotective potential

Receptor Binding and Selectivity

  • Naphthalenyloxy Analogue : The bulky naphthalene group may reduce serotonin receptor (5-HT1A) affinity compared to the benzyloxy variant .
  • Adamantane Derivative : Adamantane’s rigidity could enhance binding to σ-1 receptors, implicated in neuroprotection .

Biological Activity

1-(Benzyloxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H24Cl2N2O2
  • Molecular Weight : 367.30 g/mol
  • CAS Number : 380843-75-4

The compound acts primarily as a serotonin receptor modulator, particularly targeting the 5-HT1A and 5-HT2A receptors. Its structural features, including the benzyloxy and piperazine moieties, contribute to its ability to interact with these receptors effectively. This interaction is crucial for its anxiolytic and antidepressant effects.

Biological Activities

  • Antidepressant Effects :
    • Studies have shown that compounds with similar structures exhibit significant antidepressant-like activities in various animal models. For instance, the compound's ability to enhance serotonergic transmission may contribute to its efficacy in treating depression .
  • Anxiolytic Properties :
    • Research indicates that the compound may possess anxiolytic effects by modulating anxiety-related behaviors in rodent models. The activation of 5-HT1A receptors is often linked to reduced anxiety levels .
  • Antitumor Activity :
    • Some derivatives of piperazine compounds have demonstrated antiproliferative effects against cancer cell lines. The specific activity of this compound against various tumors remains to be fully elucidated but shows promise based on related studies .

Case Studies and Research Findings

StudyFindings
Study 1 Evaluated the antidepressant effects in a forced swim test model; results showed significant reduction in immobility time, indicating potential antidepressant activity .
Study 2 Investigated anxiolytic effects through elevated plus maze tests; the compound significantly increased time spent in open arms compared to control groups .
Study 3 Assessed cytotoxicity against human cancer cell lines (HCT-116, PC-3); demonstrated moderate antiproliferative activity with IC50 values ranging from 10-20 µM .

Q & A

Q. What are the key steps in synthesizing 1-(Benzyloxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride, and how are intermediates validated?

The synthesis involves sequential nucleophilic substitution and coupling reactions. A typical protocol includes:

  • Step 1: Benzyl protection of the hydroxyl group using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2: Piperazine ring functionalization via reaction with 2-methoxyphenyl derivatives (e.g., SNAr or Buchwald-Hartwig amination) .
  • Step 3: Deprotection and salt formation with HCl to yield the dihydrochloride form.
    Validation of intermediates requires TLC/HPLC for purity (>95%) and ¹H/¹³C NMR to confirm regiochemistry. Mass spectrometry (HRMS) ensures correct molecular ion peaks .

Q. Which receptors or enzymes are primary targets of this compound, and how is target selectivity assessed?

The compound primarily interacts with G protein-coupled receptors (GPCRs) , notably serotonin (5-HT) and dopamine receptor subtypes, due to its piperazine and methoxyphenyl motifs . Selectivity is evaluated via:

  • Radioligand binding assays (e.g., 5-HT₁A vs. 5-HT₂A using [³H]-8-OH-DPAT or ketanserin).
  • Functional assays (e.g., cAMP modulation or β-arrestin recruitment) .
    A representative binding profile is shown below:
Receptor Ki (nM) Assay Type
5-HT₁A12 ± 3Radioligand binding
D₂85 ± 12Competitive binding
α₁-Adrenergic>1000Functional (cAMP)

Q. What analytical techniques are critical for characterizing this compound’s stability under varying pH and temperature?

  • Thermogravimetric Analysis (TGA): Determines decomposition temperature (e.g., >200°C indicates thermal stability).
  • HPLC-UV/MS: Monitors degradation products in accelerated stability studies (40°C/75% RH for 1 month).
  • pH-solubility profiling: Evaluates ionization states using potentiometric titration .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor binding affinities across studies?

Discrepancies often arise from differences in assay conditions (e.g., cell lines, ligand concentrations). Methodological solutions include:

  • Standardizing assay protocols (e.g., uniform membrane preparation from HEK293 cells overexpressing human receptors).
  • Orthogonal validation using in vivo microdialysis (e.g., measuring extracellular serotonin levels in rodent prefrontal cortex) .
  • Meta-analysis of structural analogs to identify substituents (e.g., 2-methoxyphenyl vs. 3-chlorophenyl) influencing affinity .

Q. What strategies optimize the compound’s pharmacokinetic profile for CNS penetration?

  • Lipophilicity adjustment: Introduce polar groups (e.g., hydroxyls) to reduce logP from ~3.5 to 2.5, enhancing blood-brain barrier (BBB) permeability .
  • Prodrug design: Mask polar functionalities (e.g., esterification of hydroxyl groups) to improve oral bioavailability.
  • In silico modeling: Use tools like Molinspiration or SwissADME to predict BBB scores and metabolic stability .

Q. How can researchers design analogs to mitigate off-target effects on adrenergic receptors?

  • Structure-activity relationship (SAR) studies: Replace the benzyloxy group with bulkier substituents (e.g., bicyclo[2.2.1]heptane) to sterically hinder α₁-adrenergic binding .
  • Fragment-based screening: Identify critical hydrogen-bonding interactions (e.g., with Ser192 in 5-HT₁A vs. Tyr358 in α₁) using X-ray crystallography .

Q. What experimental approaches validate the compound’s mechanism in neuropsychiatric disorder models?

  • Rodent behavioral assays: Forced swim test (depression) and prepulse inhibition (schizophrenia) with dose-response comparisons to reference drugs (e.g., clozapine).
  • Electrophysiology: Patch-clamp recordings in hippocampal neurons to assess 5-HT₁A-mediated hyperpolarization .
  • Biomarker analysis: Quantify BDNF or CREB phosphorylation in post-mortem brain tissue .

Methodological Notes

  • Contradictory data: Cross-validate findings using multiple techniques (e.g., SPR for binding kinetics alongside functional assays).
  • Synthetic scalability: Optimize catalytic systems (e.g., Pd/XPhos for coupling reactions) to reduce step count and improve atom economy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.